molecular formula C14H12ClN3 B3005411 N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine CAS No. 120161-05-9

N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B3005411
CAS No.: 120161-05-9
M. Wt: 257.72
InChI Key: KFBHCLBUZPISKR-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine is a chemical compound with the CAS registry number 120161-05-9 . It has a molecular formula of C14H12ClN3 and a molecular weight of 257.72 g/mol . This benzimidazole derivative is supplied for research and development purposes only. Benzimidazoles are a significant class of heterocyclic compounds in materials science and life science research, often investigated for their potential applications in various fields such as organic electronics and pharmaceutical development . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-11-6-2-1-5-10(11)9-16-14-17-12-7-3-4-8-13(12)18-14/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBHCLBUZPISKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine typically involves the reaction of 2-chlorobenzylamine with 2-aminobenzimidazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzodiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine can be synthesized through various chemical routes. The synthesis typically involves the reaction of 2-chlorobenzylamine with a benzodiazole derivative in the presence of bases such as sodium hydride and solvents like dimethylformamide (DMF).

Key Synthesis Parameters

ParameterDetails
Reaction Type Nucleophilic substitution
Base Used Sodium hydride
Solvent Dimethylformamide (DMF)
Temperature Controlled heating

Biological Activities

The compound has demonstrated a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to standard drugs like isoniazid .

Anticancer Properties

Research indicates that compounds similar to this compound possess anticancer properties. They may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Preliminary studies suggest potential neuropharmacological applications. The compound may interact with neurotransmitter systems, offering insights into treatments for neurodegenerative diseases .

Material Science Applications

Beyond biological applications, this compound is explored in material science for its properties as a building block in organic electronics and photonic devices. Its unique electronic properties make it suitable for developing novel materials with specific optical and electrical characteristics.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Case Study 1: Antitubercular Activity

A study utilized molecular docking and dynamic simulations to assess the binding affinity of synthesized compounds against the Mtb KasA protein. The results indicated that modifications to the benzimidazole structure could enhance antitubercular activity significantly .

Case Study 2: Anticancer Evaluation

In vitro assays demonstrated that certain derivatives of this compound inhibited cancer cell lines effectively. The findings suggest potential pathways for drug development targeting specific cancer types .

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-amine

  • Structure: Replaces the 2-chlorophenylmethyl group with a phenoxyethyl chain.
  • Properties: The phenoxyethyl group introduces increased hydrophobicity compared to the chlorophenylmethyl substituent. This modification may enhance membrane permeability but reduce target specificity due to steric effects .
  • Applications: Not explicitly stated in the evidence, but similar compounds are used in metal-catalyzed C–H bond functionalization reactions .

1-Benzyl-1H-1,3-benzodiazol-2-amine

  • Structure : Substitutes the 2-chlorophenyl group with a benzyl moiety.
  • Properties: Molecular weight = 223.28 g/mol; CAS 43182-10-1.
  • Spectral Data : IR and NMR spectra confirm the benzimidazole core and substituent positions .

N-Methyl-1H-benzimidazol-2-amine

  • Structure : Simplifies the substituent to a methyl group.
  • Properties : Lower molecular weight (149.21 g/mol) and reduced steric bulk compared to the target compound. This may favor solubility but limit binding affinity in biological systems .

Chlorophenyl-Substituted Heterocycles

N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

  • Structure : Replaces the benzodiazole core with a thiazole ring and incorporates a 2,4-dichlorophenyl group.
  • Properties: The thiazole ring introduces sulfur, which can participate in hydrogen bonding and π-interactions.
  • Applications : Related thiazol-2-amine derivatives act as kinase inhibitors .

6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine

  • Structure : Combines benzothiazole and thiazole rings with chloro and nitro substituents.
  • Properties : Melting point = 279–281°C; IR peaks at 3140.44 cm⁻¹ (Ar C-H) and 1621.12 cm⁻¹ (C=N). The nitro group enhances electron-withdrawing effects, stabilizing negative charges in intermediates .

Substituent Variations in Imidazole and Related Cores

N-[(Furan-2-yl)methyl]-1H-benzimidazol-2-amine

  • Structure : Substitutes the chlorophenyl group with a furan ring.
  • Properties: Molecular weight = 213.24 g/mol; furan’s oxygen atom enables hydrogen bonding.

N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

  • Structure : Features a dihydroimidazole core with a 4-chloro-2-methylphenyl group.
  • Properties : CAS 4201-26-7; molecular weight = 209.68 g/mol. The methyl group introduces steric hindrance, which may reduce metabolic degradation .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine Not reported Not reported Benzodiazole, Chlorophenyl
1-Benzyl-1H-1,3-benzodiazol-2-amine 223.28 Not reported Benzodiazole, Benzyl
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine 215.10 Not reported Thiazole, Dichlorophenyl
6-Chloro-N-[...]-1,3-benzothiazol-2-amine 466.00 279–281 Benzothiazole, Nitro, Chloro

Table 2: Spectral Data Comparison

Compound Name IR Peaks (cm⁻¹) ¹H NMR Shifts (δ, ppm)
This compound Not reported Not reported
6-Chloro-N-[...]-1,3-benzothiazol-2-amine 3140.44 (Ar C-H), 1621.12 (C=N) 4.21 (NH), 6.46–8.2 (aryl)
1-Benzyl-1H-1,3-benzodiazol-2-amine Not reported 6–8 (aryl), 4.5 (CH₂)

Key Research Findings

  • Substituent Effects : Chlorophenyl groups enhance lipophilicity and metabolic stability compared to furan or thienyl substituents .
  • Synthesis Challenges : The 2-chlorophenylmethyl group may complicate regioselective synthesis due to steric and electronic effects .

Biological Activity

N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodiazole class, which is known for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN3, with a molecular weight of 257.72 g/mol. The compound features a benzodiazole ring fused with a chlorophenyl group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC14H12ClN3
Molecular Weight257.72 g/mol
CAS Number120161-05-9
StructureChemical Structure

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds within the benzodiazole class exhibit significant activity against various pathogens. For instance, a study highlighted that similar compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .

Antifungal Activity

Research has also explored the antifungal properties of this compound. Benzodiazole derivatives have demonstrated efficacy against fungi such as Candida albicans and Aspergillus niger. The mechanism often involves interference with fungal cell wall synthesis or function . While specific data on this compound is limited, its structural similarities to other active benzodiazoles suggest potential antifungal effects.

Anticancer Activity

The anticancer potential of benzodiazole derivatives has been a subject of extensive research. This compound may exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and modulation of apoptosis-related proteins .

Case Study 1: Antimicrobial Evaluation

In a comparative study of various benzodiazole derivatives, N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole was found to have an IC50 value indicating significant antimicrobial activity against E. coli and S. aureus. While direct studies on this compound are scarce, the promising results from similar compounds suggest that it may also possess comparable antimicrobial efficacy.

Case Study 2: Antifungal Activity

A study focusing on the antifungal properties of benzothiazole derivatives reported significant inhibition of fungal growth. Compounds structurally related to this compound demonstrated effective antifungal activity against Candida species, indicating that this compound may also warrant further investigation in antifungal applications .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the chlorophenyl group may enhance its binding affinity to these targets, potentially leading to inhibition of critical biological pathways involved in microbial growth or cancer cell proliferation .

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